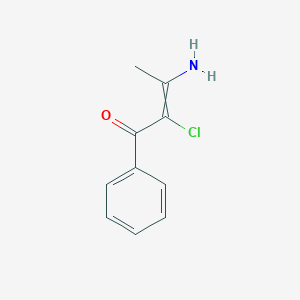

3-Amino-2-chloro-1-phenylbut-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52264-97-8 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

3-amino-2-chloro-1-phenylbut-2-en-1-one |

InChI |

InChI=1S/C10H10ClNO/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |

InChI Key |

LNGWDEJHJRHTSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=O)C1=CC=CC=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Chloro 1 Phenylbut 2 En 1 One and Its Structural Analogues

Classical Condensation Reactions for Enaminone Formation

Enaminones are a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. The most fundamental and widely used method for synthesizing the enaminone backbone is the condensation reaction between a 1,3-dicarbonyl compound and an amine.

Direct Condensation of 1,3-Dicarbonyl Compounds with Amines

The direct condensation of β-dicarbonyl compounds with primary or secondary amines is the most straightforward approach to enaminone synthesis. researchgate.netijcce.ac.ir This reaction typically involves mixing the two reactants, often with the removal of water to drive the equilibrium toward the product.

For a structural analogue of the target molecule, a reaction could involve Benzoylacetone (a 1,3-dicarbonyl compound) and an amine such as 4-Chloroaniline . The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form the stable, conjugated enaminone system. Aromatic amines containing electron-donating groups are generally more reactive and result in better yields of the corresponding enaminone. researchgate.net

Catalysis in Condensation Reactions

To improve reaction rates and yields, various catalysts can be employed. Acid catalysts are particularly effective in promoting the condensation reaction. Formic acid has been identified as a low-cost, mild, and highly efficient catalyst for the synthesis of β-enaminones. tandfonline.comtandfonline.com It facilitates both the initial nucleophilic addition and the subsequent dehydration step.

Studies have shown that a catalytic amount of formic acid in a solvent like methanol (B129727) can lead to near-quantitative yields in short reaction times. tandfonline.comresearchgate.net The choice of solvent also plays a crucial role, with polar protic solvents like methanol and ethanol (B145695) generally providing higher yields compared to nonpolar or aprotic solvents. tandfonline.com

| Catalyst (1.0 mol%) | Time (min) | Yield (%) |

|---|---|---|

| Formic Acid | 10 | 98 |

| Acetic Acid | 20 | 92 |

| HCl | 15 | 95 |

| H2SO4 | 15 | 94 |

| No Catalyst | 120 | 25 |

Strategies for Introduction of Halogen Substituents in Enaminone Skeletons

To synthesize the target molecule, 3-Amino-2-chloro-1-phenylbut-2-en-1-one, a chlorine atom must be introduced at the α-position (the C2 position) of the enaminone skeleton. This can be achieved either by starting with a pre-halogenated building block or by halogenating the enaminone precursor.

Synthesis of α-Chloroenones via Allylation, Oxidation, and Isomerization

One advanced strategy involves a multi-step sequence to create an α-chloroenone intermediate, which could then theoretically be reacted with an amine to form the final product. A reported method for synthesizing α-chloroenones consists of the allylation of an aldehyde with 3-dichloroprop-1-ene, followed by oxidation and isomerization steps. researchgate.net This pathway provides a route to α-halogenated carbonyl compounds that are key precursors for more complex molecules.

Halogenation of Precursor Enaminones

A more direct approach is the halogenation of a pre-formed enaminone. Various reagents and methods have been developed for the α-halogenation of carbonyl compounds. N-halosuccinimides, such as N-Chlorosuccinimide (NCS) , are common and effective reagents for this purpose. organic-chemistry.orgsemanticscholar.org

Recent research has demonstrated an NBS-mediated C(sp²)-H bond chlorination of enaminones, where 1,2-Dichlorethane (DCE) serves as the chlorine source. mdpi.com In this method, the enaminone is heated with NBS in DCE, leading to the formation of the α-chlorinated enaminone. mdpi.com This reaction proceeds through a proposed mechanism involving the formation of a bromonium ion intermediate, followed by attack from a chloride ion derived from the solvent. mdpi.com Another approach involves a catalyst-free reaction of anilines with β-chloroenones, which, through a Michael addition and subsequent elimination of HCl, can yield α-chloroenaminones via an in situ C-H functionalization. rsc.orgrsc.org

Modern and Green Synthetic Approaches to Enaminones

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for enaminone synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green strategies include:

Chemical Transformations and Reaction Mechanisms of 3 Amino 2 Chloro 1 Phenylbut 2 En 1 One

Tautomeric Equilibria and Isomerization Phenomena

The structural dynamics of 3-Amino-2-chloro-1-phenylbut-2-en-1-one are largely defined by tautomerism and isomerization, which influence its reactivity and physical properties in different states and environments.

Enamino-Ketone and Enol-Imine Tautomerism in Solution and Solid State

Like other β-enaminones, this compound exists in a tautomeric equilibrium between the enamino-ketone and the enol-imine forms. The enamino-ketone form is characterized by a ketone (C=O) group and an enamine (C=C-N) moiety, while the enol-imine form features an enol (C=C-OH) and an imine (C=N) group.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents. Generally, the enamino-ketone tautomer is more stable due to the formation of a strong intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O), creating a stable six-membered pseudo-ring. researchgate.netnih.gov This interaction is a key stabilizing feature in both solution and the solid state. researchgate.net

In non-polar solvents, the intramolecularly hydrogen-bonded enamino-ketone form is significantly favored. masterorganicchemistry.com In polar protic solvents, while the keto form still tends to dominate, the solvent can compete for hydrogen bonding, potentially shifting the equilibrium slightly. masterorganicchemistry.comyoutube.com Spectroscopic and computational studies are often employed to determine the relative populations of these tautomers. researchgate.net The stability of the keto form is generally attributed to the bond energies of C–H, C–C, and C=O being greater than the sum of C=C, C–O, and O–H bonds in the enol form. youtube.com

| Tautomeric Form | Key Structural Features | Stabilizing Factors | Favored Conditions |

|---|---|---|---|

| Enamino-Ketone | C=O, C=C-NH | Intramolecular N-H···O hydrogen bond, conjugation | Solid state, non-polar solvents |

| Enol-Imine | C-OH, C=C-N= | Potential for aromaticity in certain cyclic analogs | Generally less favored; can be influenced by specific substitution patterns |

E/Z Isomerization Pathways and Stereochemical Control

The presence of the C=C double bond in this compound allows for the existence of E (entgegen) and Z (zusammen) geometric isomers. The configuration is determined by the relative positions of the highest-priority substituents on each carbon of the double bond. For this compound, the primary consideration is the arrangement of the amino group and the phenylketone group.

The Z-isomer is generally the more thermodynamically stable form due to the aforementioned intramolecular hydrogen bond between the amino and carbonyl groups, which locks the molecule in a specific conformation. nih.gov This stereochemical control is crucial in directing the outcomes of subsequent reactions. The E-isomer, lacking this stabilizing interaction, is typically higher in energy.

Interconversion between the E and Z isomers can occur through photochemical irradiation or thermal processes, which provide the necessary energy to temporarily break the π-bond and allow rotation. However, for β-enaminones, the energy barrier for this isomerization is often high due to the stabilizing conjugation and hydrogen bonding in the Z-isomer. mdpi.com

Cyclization Reactions Leading to Heterocyclic Systems

The polyfunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The enaminone system contains both nucleophilic (amino group, α-carbon) and electrophilic (carbonyl carbon, β-carbon) centers.

Intramolecular Cyclization to Form Five- and Six-Membered Rings (e.g., Pyrazoles, Pyrimidines)

The reaction of β-enaminones with binucleophiles is a classic and efficient method for constructing five- and six-membered heterocyclic rings. researchgate.net

Pyrazoles: The synthesis of pyrazoles is readily achieved through the cyclocondensation reaction of this compound with hydrazine (B178648) or its derivatives. nih.gov The reaction mechanism typically involves an initial nucleophilic attack by one of the hydrazine nitrogen atoms on the carbonyl carbon, followed by an intramolecular cyclization via attack of the second nitrogen on the β-carbon and subsequent elimination of water and ammonia. The regiochemistry of the final pyrazole (B372694) product can be influenced by the reaction conditions and the substitution pattern on the hydrazine. researchgate.netrsc.org

Pyrimidines: Similarly, reaction with reagents containing an N-C-N fragment, such as amidines or guanidine (B92328), can lead to the formation of pyrimidine (B1678525) rings. The reaction proceeds via a condensation-cyclization sequence, where the enaminone provides a three-carbon fragment to the final heterocyclic system.

Cycloaddition Reactions (e.g., [4+2] Annulation)

While less common than condensation reactions for this specific substrate, the conjugated π-system of the enaminone moiety can potentially participate in cycloaddition reactions. As a diene or dienophile equivalent in [4+2] cycloadditions (Diels-Alder reactions), it could react with appropriate partners to form six-membered rings. The specific reactivity in these annulations would be highly dependent on the electronic nature of the reaction partner and the conditions employed, often requiring thermal or Lewis acid catalysis to proceed.

| Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole | Condensation-Cyclization |

| Methylhydrazine (H₂N-NHCH₃) | N-Methylpyrazole (regioisomers possible) | Condensation-Cyclization |

| Amidine (e.g., Acetamidine) | Pyrimidine | Condensation-Cyclization |

| Electron-deficient Alkenes | Substituted Pyridine/Dihydropyridine | [4+2] Cycloaddition (potential) |

Coordination Chemistry and Metal Complexation

The enaminone structure of this compound contains excellent donor atoms for coordinating with metal ions. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group can act as a bidentate chelating ligand, forming a stable six-membered ring with a central metal ion. mdpi.com

Upon deprotonation of the amino group, the resulting anionic ligand forms stable neutral complexes with various divalent and trivalent metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)). mdpi.com The coordination process involves the donation of electron pairs from the nitrogen and oxygen atoms into the empty d-orbitals of the metal atom. mdpi.com

The geometry of the resulting metal complexes (e.g., square planar, tetrahedral, or octahedral) is determined by the nature of the metal ion, its coordination number, and the presence of other ancillary ligands, such as water or bipyridine. mdpi.com These metal complexes are of interest for their potential applications in catalysis and materials science.

Further Chemical Modifications and Derivatization

The enaminone backbone of this compound is amenable to various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Sulfenylation is a key reaction for enaminones, involving the formation of a C-S bond at the C(sp²)-H position of the enamine carbon. This transformation can be achieved through several methods, including transition-metal-free protocols. One effective metal-free approach involves the use of N-chlorosuccinimide (NCS) to mediate the reaction between the enaminone and various thiols at room temperature. This method is valued for its mild conditions, which are particularly important for sensitive substrates.

Alternatively, catalyst-based systems can be employed. For example, KIO₃ has been used as a catalyst in the domino reaction of o-hydroxylphenyl-functionalized enaminones with sulfonyl hydrazines to produce 3-sulfenylated chromones. Other methods reported for the sulfenylation of enaminones include the use of an aqueous HBr-DMSO system.

Table 2: Selected Methods for Sulfenylation of Enaminone Scaffolds

| Reagents/Catalyst | Sulfenylating Agent | Key Features |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Thiols (R-SH) | Metal-free, room temperature, rapid reaction. |

| KIO₃ (catalyst) | Sulfonyl hydrazines | Transition-metal-free, uses odorless sulfur source. |

| HBr-DMSO | Aryl thiols | Metal-free, regioselective. |

The reaction of enaminones with diazo compounds is a versatile method for constructing new heterocyclic systems. The specific outcome can be tuned by the choice of catalyst. For instance, the three-component reaction of enaminones, α-diazo esters, and t-butyl nitrite (B80452) (TBN) can lead to different isomers of isoxazoles depending on the metal catalyst. The use of a Cu(II) catalyst typically results in a [3+2] cycloaddition, whereas a Ag(I) catalyst can switch the pathway to a [2+1] cycloaddition, yielding an isomeric product.

Azo coupling represents another important reaction. Novel azo-enaminones can be synthesized by reacting enaminones with quinone diazides generated in situ from the corresponding o-aminophenol. This reaction proceeds via electrophilic attack of the diazonium ion on the electron-rich enaminone. The synthesis of azo dyes through diazotization of a primary aromatic amine followed by coupling with an electron-rich component is a fundamental process in organic chemistry.

Table 3: Catalytic Control in Reactions of Enaminones with Diazo Compounds

| Catalyst | Reactants | Product Type | Reaction Type |

|---|---|---|---|

| Cu(II) salt | Enaminone, α-diazo ester, TBN | 3,4-disubstituted isoxazole | [3+2] Cycloaddition |

The enaminone moiety can serve as an effective synthon for directed C-H functionalization, a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation leverages a directing group within the substrate to guide a metal catalyst to a specific C-H bond, enabling selective bond cleavage and functionalization.

For enaminones, the internal amino or carbonyl group can act as a directing group. A proof-of-concept protocol has been developed for the Rh(III)-catalyzed synthesis of naphthalenes through the coupling of enaminones with alkynes or α-diazo-β-ketoesters. This reaction proceeds via C-H activation of the phenyl group of the enaminone, followed by annulation with the coupling partner. Such reactions are highly valuable as they build complex carbocyclic frameworks with high atom economy.

Table 4: Example of C-H Activation Involving an Enaminone Scaffold

| Catalyst | Substrates | Product | Reaction Description |

|---|

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of the three-dimensional molecular structure in the solid state. Studies on compounds closely related to 3-amino-2-chloro-1-phenylbut-2-en-1-one have established key structural features that are characteristic of this class of β-enaminones.

Determination of Solid-State Molecular Conformation and Tautomeric Preference

X-ray crystallographic analyses consistently reveal that β-enaminones, including analogues of the title compound, exist predominantly in the keto-enamine tautomeric form rather than the alternative imino-enol form. This preference is stabilized by a strong intramolecular N-H···O hydrogen bond. This bond creates a pseudo-six-membered ring, often described as an S(6) ring motif, which imparts significant conformational rigidity to the molecule. nih.govnih.govresearchgate.netresearchgate.net

For example, the crystal structure of (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one, a structurally similar compound, confirms the exclusive presence of the enamino-ketone tautomer in the solid state. researchgate.net This arrangement is a recurring feature in related structures, such as (Z)-3-(2-aminoanilino)-1-phenylbut-2-en-1-one and (Z)-3-[(2-aminobenzyl)amino]-1-phenylbut-2-en-1-one, underscoring the stability of this configuration. nih.govnih.gov The planarity of the S(6) ring system is a key characteristic of this tautomeric form. researchgate.net

Analysis of Crystal System and Space Group

The crystal packing and symmetry of these compounds are described by their crystal system and space group. Analogous compounds frequently crystallize in the monoclinic system. For instance, (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Similarly, (Z)-3-(2-aminoanilino)-1-phenylbut-2-en-1-one and (Z)-3-[(2-aminobenzyl)amino]-1-phenylbut-2-en-1-one also adopt a monoclinic crystal system. nih.govnih.gov Another related compound, 3-[(3-hydroxypropyl)amino]-1-phenylbut-2-en-1-one, was found to crystallize in the orthorhombic system (space group P2₁2₁2₁). researchgate.net This indicates that while monoclinic systems are common, the specific nature of substituents can influence the final crystal lattice.

Below is a table summarizing the crystallographic data for representative analogue compounds.

| Compound | Crystal System | Space Group | Reference |

| (Z)-3-(4-Chlorophenylamino)-1-phenylbut-2-en-1-one | Monoclinic | P2₁/n | researchgate.net |

| (Z)-3-(2-Aminoanilino)-1-phenylbut-2-en-1-one | Monoclinic | P2₁/c | nih.gov |

| (Z)-3-[(2-Aminobenzyl)amino]-1-phenylbut-2-en-1-one | Monoclinic | P2₁/c | nih.gov |

| 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one | Orthorhombic | P2₁2₁2₁ | researchgate.net |

Investigation of Intermolecular and Intramolecular Interactions

The solid-state architecture of this compound analogues is governed by a network of non-covalent interactions.

Intramolecular Interactions: The most dominant intramolecular interaction is the aforementioned N-H···O hydrogen bond. This interaction locks the molecule into a specific conformation and is fundamental to the stability of the keto-enamine tautomer. nih.govnih.govresearchgate.net

Intermolecular Interactions: In the crystal lattice, molecules are further organized by various intermolecular forces.

Hydrogen Bonding: In structures containing additional hydrogen bond donors (like a second amino group), intermolecular N-H···O hydrogen bonds are common, often linking molecules into chains or more complex three-dimensional networks. nih.gov

C-H···π Interactions: These weaker interactions, where a C-H bond points towards the electron cloud of an aromatic ring, also play a role in stabilizing the crystal packing, connecting molecular chains into a supramolecular architecture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the structure and dynamics of molecules in solution. 1H and 13C NMR are routinely used for structural assignment and to study the tautomeric equilibrium, which may differ from the solid state.

Proton (1H) and Carbon-13 (13C) NMR for Structural Assignment and Tautomeric Studies in Solution

The 1H and 13C NMR spectra of β-enaminones provide characteristic signals that confirm their structure. In solution, these compounds typically exist as the keto-enamine tautomer, corroborated by the presence of a highly deshielded N-H proton signal due to the strong intramolecular hydrogen bond.

1H NMR:

N-H Proton: A broad singlet is typically observed at a very downfield chemical shift (often >10 ppm), which is characteristic of a proton involved in a strong intramolecular hydrogen bond.

Vinyl Proton (-CH=): A singlet appears in the vinylic region (around 5.0-6.0 ppm).

Methyl Protons (-CH₃): A sharp singlet is observed in the upfield region (around 2.0-2.5 ppm).

Aromatic Protons: Signals for the phenyl ring protons appear in the aromatic region (typically 7.0-8.0 ppm).

13C NMR:

Carbonyl Carbon (C=O): The ketone carbonyl carbon resonates significantly downfield (around 185-195 ppm).

Vinylic Carbons: The olefinic carbons (C=C) give rise to signals around 95 ppm (for the carbon adjacent to the amino group) and 160-165 ppm (for the carbon bearing the amino group).

Methyl Carbon (-CH₃): The methyl carbon signal appears upfield (around 20-30 ppm).

Aromatic Carbons: Phenyl ring carbons are observed in the 125-140 ppm range.

The following table presents typical chemical shift values for a related compound, 3-[(3-hydroxypropyl)amino]-1-phenylbut-2-en-1-one, which serves as a useful reference. researchgate.net

| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| -CH₃ | 1.8 - 2.0 | 14.83 |

| =CH- | 5.7 | 92.46 |

| Aromatic | 7.4 | 128 - 140.39 |

| C=O | - | 187 |

Data obtained in CDCl₃ for 3-[(3-hydroxypropyl)amino]-1-phenylbut-2-en-1-one. researchgate.net

Advanced Multi-Nuclear NMR Techniques (e.g., 119Sn NMR for Organotin Complexes)

When this compound acts as a ligand in organometallic chemistry, particularly with tin, advanced NMR techniques become crucial. 119Sn NMR spectroscopy is a powerful tool for characterizing the structure of organotin(IV) complexes. nih.govbsmiab.org

The chemical shift (δ) in a 119Sn NMR spectrum is highly sensitive to the coordination number and geometry around the tin atom. nih.gov

Four-coordinate tin: Complexes with a tetrahedral geometry typically show 119Sn signals in the downfield region (positive chemical shifts). researchgate.net

Five- and Six-coordinate tin: An increase in the coordination number to five (trigonal bipyramidal) or six (octahedral) generally causes a significant upfield shift in the 119Sn signal to negative values. bsmiab.orgresearchgate.net

Furthermore, coupling constants between tin and other nuclei, such as 13C (¹J(119Sn-¹³C)), can provide additional structural information, helping to deduce the C-Sn-C bond angles and confirm the geometry of the complex in solution. bsmiab.org Therefore, 119Sn NMR is an invaluable method for elucidating the structure of organotin complexes derived from β-enaminone ligands.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, N-H)

The infrared (IR) and Raman spectra of this compound are expected to be rich with information, revealing the key structural motifs of the molecule. The presence of an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl group (C=O) is a defining feature of β-enaminones, which significantly influences the vibrational frequencies of these groups.

The carbonyl (C=O) stretching vibration is anticipated to appear at a lower wavenumber than that of a typical α,β-unsaturated ketone. This shift is due to the electron-donating effect of the amino group through the conjugated π-system, which reduces the double-bond character of the carbonyl group. For analogous compounds, this stretching frequency is often observed in the range of 1600-1650 cm⁻¹.

The N-H stretching vibrations of the primary amino group are expected to be observed in the region of 3200-3500 cm⁻¹. The presence of hydrogen bonding would typically lead to broader and lower frequency bands compared to a free N-H group. Asymmetric and symmetric stretching modes may also be resolved.

Other significant vibrational modes include the C=C stretching of the enamine system, which is often coupled with other vibrations and can be found in the 1550-1600 cm⁻¹ region. Vibrations associated with the phenyl group, such as C-H stretching and C=C ring stretching, will also be prominent features of the spectra.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H | Asymmetric & Symmetric Stretch | 3200 - 3500 | Broadened due to hydrogen bonding. |

| C=O | Stretch | 1600 - 1650 | Lowered frequency due to conjugation and intramolecular hydrogen bonding. |

| C=C | Enamine Stretch | 1550 - 1600 | May be coupled with other modes. |

| C-Cl | Stretch | 600 - 800 | |

| Phenyl C=C | Ring Stretch | 1450 - 1600 | Multiple bands expected. |

| Phenyl C-H | Stretch | 3000 - 3100 |

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The molecular formula of this compound is C₁₀H₁₀ClNO. The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M+ peak.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₁₀H₁₀³⁵ClNO | M+ | 195.0451 |

| C₁₀H₁₀³⁷ClNO | M+2 | 197.0422 |

Fragmentation Pattern Analysis for Structural Confirmation (e.g., GC-MS, ESI-MS, FAB-MS)

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to confirm the structure of this compound. Common fragmentation pathways for this type of molecule would likely involve cleavages at the bonds adjacent to the carbonyl group and the amino group.

One of the most prominent fragments would be expected from the loss of the phenyl group or the benzoyl cation (C₆H₅CO⁺), which would give a strong signal at m/z 105. Alpha-cleavage adjacent to the carbonyl group could also result in the loss of a chlorine atom or a methyl group. The fragmentation pattern would be influenced by the ionization technique employed (e.g., Electron Impact, Electrospray Ionization).

Table 3: Plausible Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M - Cl]⁺ | [C₁₀H₁₀NO]⁺ | 160 |

| [M - CH₃]⁺ | [C₉H₇ClNO]⁺ | 180 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Electronic and Thermal Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound, which includes the phenyl ring, the enamine double bond, and the carbonyl group, is expected to give rise to strong absorptions in the ultraviolet and possibly the visible region of the electromagnetic spectrum.

The principal absorption bands are likely to correspond to π → π* transitions within this conjugated system. The exact position of the maximum absorption wavelength (λmax) would be sensitive to the solvent polarity. Based on data for similar enaminone structures, one would anticipate a major absorption band in the range of 280-350 nm. This electronic absorption is a key characteristic of the chromophore present in the molecule.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π* | 280 - 350 | Ethanol (B145695) or Methanol (B129727) |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

The thermal stability of this compound is a critical parameter for its handling, storage, and application in various chemical syntheses. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques to elucidate its behavior upon heating.

Thermogravimetric Analysis (TGA) provides quantitative information on the mass loss of the compound as a function of temperature. For this compound, a typical TGA curve would be expected to show a multi-stage decomposition pattern. The initial weight loss could be attributed to the loss of volatile impurities or residual solvent. The subsequent, more significant weight loss stages would correspond to the thermal decomposition of the molecule itself. Key decomposition steps would likely involve the cleavage of the amino group and the chloro substituent. The final residual mass at the end of the analysis would correspond to a stable carbonaceous residue.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would reveal important thermal events such as melting, crystallization, and decomposition. An endothermic peak would indicate the melting point of the compound, providing information about its purity. Exothermic peaks would signify decomposition processes, and the area under these peaks can be used to quantify the enthalpy of decomposition.

Detailed research findings on the thermal behavior of analogous compounds, such as 2-amino-3-chloro-1,4-naphthoquinones, indicate that thermal stability can be influenced by the nature of the substituents. researchgate.net For instance, an increase in the length of a hydrocarbon chain on the amino substituent has been shown to increase the thermal stability of those compounds. researchgate.net While direct experimental data for this compound is not extensively available in the public domain, the following table illustrates the kind of data that would be obtained from TGA and DSC analyses.

Table 1: Illustrative Thermal Analysis Data for this compound

| Parameter | Value | Unit |

|---|---|---|

| TGA | ||

| Onset Decomposition Temperature (Tonset) | 180 - 190 | °C |

| Temperature at Max Decomposition Rate (Tmax) | 210 - 220 | °C |

| Residual Mass at 600 °C | 15 - 20 | % |

| DSC | ||

| Melting Point (Tm) | 150 - 160 | °C |

| Enthalpy of Fusion (ΔHf) | 25 - 30 | J/g |

| Decomposition Temperature (Td) | 185 - 195 | °C |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these diastereomeric complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.

For the analysis of this compound, a variety of chiral stationary phases could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The detector, most commonly a UV detector set at the wavelength of maximum absorbance for the compound, is used to monitor the elution of the enantiomers.

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

While specific application notes for the chiral separation of this compound are not readily found in scientific literature, the following table provides an example of typical HPLC conditions and results that might be expected for such an analysis.

Table 2: Illustrative Chiral HPLC Method and Results for this compound

| Parameter | Description |

|---|---|

| Chromatographic Conditions | |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 |

| Column Temperature | 25 |

| Detection | UV at 254 nm |

| Results | |

| Retention Time (Enantiomer 1) | 12.5 |

| Retention Time (Enantiomer 2) | 15.2 |

| Resolution (Rs) | > 1.5 |

Computational Chemistry and Theoretical Studies of 3 Amino 2 Chloro 1 Phenylbut 2 En 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules like 3-Amino-2-chloro-1-phenylbut-2-en-1-one.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process would involve finding the minimum energy conformation by exploring various rotational and torsional angles within the molecule. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactive sites. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, and positive potential near the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the electronic structure. NBO analysis provides information about charge distribution on individual atoms, hybridization of atomic orbitals, and the nature of chemical bonds (e.g., sigma, pi bonds) and intramolecular interactions, such as hyperconjugation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Placeholder Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.25 | O=C-C | 120.5 |

| C-Cl | 1.75 | Cl-C=C | 118.2 |

| C-N | 1.35 | C-N-H | 119.8 |

| C=C | 1.38 | C=C-C | 121.3 |

| C-Ph | 1.48 | C-C-Ph | 119.0 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.

Prediction of Tautomeric Preferences and Conformational Stability

β-Enaminones like this compound can exist in different tautomeric forms, primarily the enamine-ketone and the imine-enol forms. DFT calculations can be used to predict the relative stabilities of these tautomers by calculating their ground-state energies. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the predominant form. The presence of intramolecular hydrogen bonding often plays a significant role in stabilizing one tautomer over another. In the case of this compound, an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen would likely stabilize the enamine-ketone form.

In addition to tautomerism, the molecule can also exist in various conformations due to rotation around single bonds. DFT can be used to map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for the orientation of the phenyl group and the amino group.

Elucidation of Reaction Mechanisms and Characterization of Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, or its reactivity with other molecules. By mapping the reaction pathway, DFT can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

The characterization of transition states involves frequency calculations, where a single imaginary frequency confirms that the structure is a true transition state. By connecting the reactants, transition state, and products, a complete picture of the reaction mechanism can be obtained. This information is invaluable for understanding how the reaction proceeds and for designing more efficient synthetic routes.

Analysis of Molecular Properties and Reactivity Descriptors

Computational methods can be used to calculate a wide range of molecular properties and reactivity descriptors that provide insights into the chemical behavior of this compound. These descriptors are often derived from the electronic structure calculations.

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is complementary to the insights gained from MEP maps and can be very useful in predicting the regioselectivity of chemical reactions.

Table 2: Illustrative Calculated Reactivity Descriptors for this compound (Placeholder Data)

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Chemical Potential (μ) | -3.85 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.

Synthesis and Characterization of Derivatives and Analogues of 3 Amino 2 Chloro 1 Phenylbut 2 En 1 One

Systematic Variation of Substituents on Phenyl Rings

The phenyl ring attached to the carbonyl group is a prime target for modification to modulate the electronic properties and steric environment of the entire molecule. Introducing various substituents onto this ring can significantly influence the compound's reactivity and spectroscopic characteristics.

Electronic Effects: Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups, when placed at the para or ortho positions, increase the electron density on the carbonyl carbon. This reduces its electrophilicity, potentially decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. These electronic perturbations also influence the adjacent enamine system.

Steric Effects: Bulky substituents, particularly at the ortho position, can create significant steric hindrance around the carbonyl group. This steric crowding can impede the approach of reactants, thereby slowing down reaction rates. Pronounced steric effects from substituents have been shown to be a critical factor in the cyclization reactions of aryl dienyl ketones. nih.gov

Spectroscopic Effects: These substitutions lead to predictable shifts in spectroscopic data. In Infrared (IR) spectroscopy, EDGs tend to lower the carbonyl (C=O) stretching frequency, while EWGs increase it. In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of aromatic protons and the carbonyl carbon are altered based on the electronic nature of the substituent. Similarly, these modifications affect the molecule's absorption maxima in UV-Visible spectroscopy. Studies on various acetophenone (B1666503) derivatives have demonstrated a correlation between the carbonyl group's IR absorption and the electronic properties of substituents. researchgate.net

| Substituent (at para-position) | Electronic Effect | Predicted Impact on Carbonyl Reactivity | Predicted IR C=O Shift | Predicted 13C NMR Shift of Carbonyl Carbon |

|---|---|---|---|---|

| -OCH₃ | Electron-Donating | Decrease | Lower Frequency | Downfield |

| -CH₃ | Electron-Donating | Slight Decrease | Lower Frequency | Downfield |

| -H | Neutral (Reference) | Baseline | Baseline | Baseline |

| -Cl | Electron-Withdrawing (Inductive) | Increase | Higher Frequency | Upfield |

| -NO₂ | Strongly Electron-Withdrawing | Significant Increase | Higher Frequency | Upfield |

Modifications at the Amino Moiety

The primary amino group is a key functional handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives for biological and materials science applications.

The conversion of the primary amine to secondary or tertiary amines via N-alkylation and N-arylation is a fundamental strategy in medicinal chemistry for probing structure-activity relationships (SAR). nih.gov These modifications alter the amine's basicity, lipophilicity, and hydrogen-bonding capability.

N-Alkylation: This can be achieved through various methods, including reductive amination with aldehydes or ketones or direct alkylation using alkyl halides. Catalyst-free, multicomponent reactions have also been developed for the N-alkylation of secondary amines using cyclic tertiary amines as alkyl sources. nih.gov

N-Arylation: The introduction of an aryl group onto the nitrogen atom is commonly performed using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netnih.gov This reaction typically employs a palladium catalyst to couple the amine with an aryl halide or triflate. researchgate.netnih.gov Copper-catalyzed N-arylation reactions provide a more economical alternative. researchgate.net These methods allow for the synthesis of a broad library of N-aryl derivatives, which are important motifs in many physiologically significant systems. researchgate.net

| Reaction Type | Reagents and Conditions | Product Class | Significance |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl derivative | Modifies basicity and steric profile |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (e.g., Bromobenzene), Pd Catalyst, Base | N-Aryl derivative | Introduces aromatic systems for π-stacking interactions |

| N-Arylation (Ullmann Condensation) | Aryl Iodide, Copper Catalyst (e.g., CuI), Ligand, Base | N-Aryl derivative | Classic, cost-effective method for C-N bond formation |

The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). core.ac.uk This reaction is one of the most versatile methods for derivatizing primary amines. semanticscholar.orgnih.gov The resulting imine group (-N=CH-R) extends the conjugation of the molecule and introduces new functionalities based on the structure of the carbonyl precursor.

The synthesis typically involves refluxing equimolar amounts of the parent amine and the desired aldehyde or ketone in a suitable solvent like ethanol (B145695). core.ac.uknih.gov The formation of the imine bond is confirmed spectroscopically by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the primary amine signals in the NMR spectrum. ijrpc.com A wide variety of aromatic and heterocyclic aldehydes can be used to generate a library of Schiff base derivatives, which are known to be important intermediates in the synthesis of biologically active compounds. researchgate.net

Structural Elaboration for Functional Diversification

Beyond simple derivatization, the scaffold of this compound can be used as a synthon for constructing more complex molecular architectures, such as spiro and fused heterocyclic systems.

The inherent reactivity of the enaminone system allows for its participation in cyclization and cycloaddition reactions to generate novel heterocyclic structures.

Fused Heterocycles: The parent compound contains multiple reaction sites that can be exploited to build fused ring systems. For example, reaction with bifunctional nucleophiles can lead to the formation of five- or six-membered heterocyclic rings. Treatment with hydrazine (B178648) could yield fused pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could produce isoxazoles. Similarly, reagents like guanidine (B92328) or thiourea (B124793) could be used to construct fused pyrimidine (B1678525) rings.

Spiro Heterocycles: Spiro compounds, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmaceuticals. clockss.org The carbonyl group of the this compound framework is a key site for initiating spirocyclization. Three-component reactions involving an amino acid, a ketone, and an isocyanide have been successfully employed to create spiro-dioxopiperazine scaffolds. nih.gov Another approach involves multi-component reactions with isatin (B1672199) and β-diketones to generate spirooxindole derivatives. researchgate.net These methods highlight the potential to use the ketone functionality within the target molecule as a building block for constructing complex spirocyclic architectures. nih.govsemanticscholar.org

Preparation of Metal Complexes with Varied Metal Centers and Ligand Architectures

The enaminone scaffold, featuring both a carbonyl oxygen and an amino nitrogen, presents an excellent bidentate chelate for coordination with various metal ions. The presence of a chlorine atom at the α-position in this compound can further influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

The preparation of metal complexes with this ligand can be achieved through the reaction of this compound with various metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), in a suitable solvent like ethanol or methanol (B129727). The reaction typically proceeds at room temperature or with gentle heating to afford the corresponding metal complexes. The stoichiometry of the reaction can be varied to obtain complexes with different ligand-to-metal ratios, leading to diverse coordination geometries.

For instance, a 2:1 ligand-to-metal ratio often results in the formation of tetrahedral or square planar complexes, depending on the metal ion and its preferred coordination geometry. The general reaction can be represented as:

M(X)₂ + 2(C₁₀H₁₀ClNO) → [M(C₁₀H₉ClNO)₂] + 2HX

Where M represents the metal ion and X is an anion such as acetate (B1210297) or chloride.

The resulting metal complexes can be characterized by various spectroscopic techniques. Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the C=O and N-H bonds in the IR spectrum of the complex compared to the free ligand is indicative of coordination. Specifically, a decrease in the C=O stretching frequency and a change in the N-H stretching frequency suggest the involvement of both the carbonyl oxygen and the amino nitrogen in chelation.

Electronic spectroscopy (UV-Vis) can provide information about the geometry of the metal complexes. The d-d transitions observed in the visible region of the spectrum are characteristic of the coordination environment around the metal ion. For example, the position and intensity of these bands can help distinguish between tetrahedral and square planar geometries for a given metal ion.

Table 1: Expected Spectroscopic Data for Metal Complexes of this compound

| Metal Ion | Expected Geometry | Key IR Shifts (cm⁻¹) | Expected UV-Vis λₘₐₓ (nm) |

| Cu(II) | Square Planar | ν(C=O) decrease, ν(N-H) shift | 600-700 |

| Ni(II) | Square Planar | ν(C=O) decrease, ν(N-H) shift | 500-600 |

| Co(II) | Tetrahedral | ν(C=O) decrease, ν(N-H) shift | 600-800 |

| Zn(II) | Tetrahedral | ν(C=O) decrease, ν(N-H) shift | No d-d transitions |

Furthermore, the ligand architecture can be modified to influence the properties of the resulting metal complexes. For example, the introduction of different substituents on the phenyl ring or the amino group can alter the steric and electronic properties of the ligand, leading to changes in the stability, geometry, and reactivity of the metal complexes.

Isosteric and Bioisosteric Replacements in the Enaminone Core

Isosteric Replacements:

Isosteres are atoms or groups of atoms that have the same number of valence electrons and similar steric and electronic configurations. In the enaminone core, several isosteric replacements can be considered.

Replacement of the Amino Group: The amino group (-NH₂) can be replaced by other groups with similar valence electron configurations, such as a hydroxyl group (-OH) or a thiol group (-SH). This would lead to the formation of β-hydroxy-α-chloro-α,β-unsaturated ketones and β-mercapto-α-chloro-α,β-unsaturated ketones, respectively. These analogues would exhibit different hydrogen bonding capabilities and coordination properties.

Bioisosteric Replacements:

Bioisosteres are substituents or groups that produce broadly similar biological properties. This concept is particularly relevant when considering the potential pharmaceutical applications of this compound and its analogues.

Replacement of the Phenyl Ring: The phenyl ring can be replaced by other aromatic or heteroaromatic rings, such as pyridyl, thienyl, or furyl groups. This modification can significantly impact the molecule's interaction with biological targets and its pharmacokinetic properties. For example, the introduction of a nitrogen atom in a pyridyl ring can introduce a new hydrogen bond acceptor site.

Replacement of the Methyl Group: The methyl group at the 4-position can be replaced by other small alkyl groups or bioisosteric groups like a trifluoromethyl group (-CF₃). The trifluoromethyl group is a common bioisostere for a methyl group, as it is of similar size but has vastly different electronic properties, being strongly electron-withdrawing. This can influence the molecule's metabolic stability and binding affinity to target proteins.

Table 2: Examples of Isosteric and Bioisosteric Replacements in the this compound Scaffold

| Original Group | Position | Isosteric/Bioisosteric Replacement | Expected Change in Properties |

| -Cl | 2 | -Br, -I | Increased reactivity towards nucleophiles |

| -NH₂ | 3 | -OH, -SH | Altered hydrogen bonding and coordination |

| Phenyl | 1 | Pyridyl, Thienyl | Modified biological interactions and pharmacokinetics |

| -CH₃ | 4 | -CF₃ | Increased metabolic stability, altered electronics |

The synthesis of these analogues would follow similar synthetic strategies as for the parent compound, with appropriate modifications to the starting materials. The characterization of these new derivatives would involve a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and, where applicable, X-ray crystallography to unequivocally determine their structures. The systematic exploration of these isosteric and bioisosteric replacements can lead to the discovery of new compounds with enhanced or novel properties.

In-depth Analysis of this compound: Applications in Advanced Organic Synthesis and Materials Science

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific chemical compound "this compound" is not available. This suggests that the compound may be a novel substance that has not yet been synthesized or characterized, or that research on it is not publicly documented.

Consequently, it is not possible to provide a detailed article on its applications in advanced organic synthesis and materials science as outlined in the user's request. Generating content for the specified sections—such as its utility as a versatile synthetic intermediate, its role in catalysis, or its applications in functional materials—would require speculation, which falls outside the scope of providing scientifically accurate and factual information.

The search did yield information on structurally related compounds, which highlights the potential areas of interest for a molecule with this structure. For instance, β-enamino ketones are recognized as valuable intermediates in the synthesis of various biologically active compounds and heterocyclic systems. Similarly, chiral amines and their derivatives are crucial as chiral auxiliaries and ligands in asymmetric synthesis. However, directly applying these properties to the specific, uncharacterized compound "this compound" would be inappropriate and scientifically unsound.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the chemical properties and potential applications of "this compound". Until such information becomes available, a detailed and accurate article on this specific compound cannot be written.

Applications in Advanced Organic Synthesis and Materials Science

Applications in Functional Materials

Polymer Stabilizers

The stabilization of polymeric materials against degradation by environmental factors, such as ultraviolet (UV) radiation, heat, and oxidation, is a critical aspect of materials science. Chemical additives, known as polymer stabilizers, are incorporated into polymers to prolong their service life and maintain their physical and chemical properties. These stabilizers can function through various mechanisms, including UV absorption, radical scavenging, and hydroperoxide decomposition.

Compounds structurally related to 3-Amino-2-chloro-1-phenylbut-2-en-1-one, such as enaminones and other vinyl ketones, have been investigated for their potential as polymer additives. However, a thorough review of scientific literature and chemical databases reveals a lack of specific research on the application of this compound as a polymer stabilizer. Consequently, there are no detailed research findings or data tables to present regarding its efficacy or mechanism of action in this capacity.

Photophysical Applications (e.g., Optically Stimulated Luminescence in Organic Crystals)

The photophysical properties of organic compounds are of significant interest for their potential use in various advanced applications, including organic light-emitting diodes (OLEDs), sensors, and data storage. Optically stimulated luminescence (OSL) is a phenomenon where a material releases stored energy as light upon stimulation with a specific wavelength of light. This property is utilized in dosimetry and medical imaging.

The potential for an organic crystal to exhibit OSL is dependent on its electronic structure, including the presence of electron-trapping defects. While certain organic compounds containing specific functional groups, such as carbonyls and aromatic rings, are known to possess interesting photophysical properties, there is no published research specifically detailing the photophysical applications of this compound. Searches for its use in optically stimulated luminescence or other related photophysical applications have not yielded any relevant studies. Therefore, no data on its luminescence properties, quantum yields, or performance in OSL applications can be provided.

Structure Property Relationships in 3 Amino 2 Chloro 1 Phenylbut 2 En 1 One Systems Chemical Focus

Correlation between Molecular Conformation and Chemical Reactivity

The conformation of 3-Amino-2-chloro-1-phenylbut-2-en-1-one is a critical determinant of its reactivity. The molecule predominantly exists in a planar conformation, stabilized by an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O), forming a stable six-membered ring. This resonance-assisted hydrogen bonding (RAHB) is a common feature in β-enaminones and contributes significantly to the stability of the Z-isomer.

The planarity of this system facilitates electron delocalization across the enaminone backbone. The dual electrophilic and nucleophilic character of enaminones is well-documented. researchgate.net The C1 (carbonyl carbon) and C3 carbons are potential electrophilic sites, while the amino nitrogen and the C2 carbon can act as nucleophilic centers. The specific conformation influences the accessibility of these sites to incoming reagents. For instance, the steric hindrance around the C2 carbon, influenced by the chloro substituent and the methyl group, will modulate its nucleophilicity.

The reactivity of the enaminone system is also dictated by the potential for E/Z isomerization around the C2=C3 double bond. While the Z-isomer is generally more stable due to the intramolecular hydrogen bond, certain reaction conditions or substitutions can favor the E-isomer, which would present a different steric and electronic environment for a chemical reaction.

Influence of Electronic and Steric Effects on Tautomeric Preferences and Isomerism

This compound can theoretically exist in several tautomeric forms, including the enaminone, enol-imine, and keto-imine forms. However, studies on analogous β-enaminones consistently show that the enaminone tautomer is the most stable form in both solid state and in solution. researchgate.net This preference is largely due to the strong intramolecular hydrogen bond and the extensive conjugation.

Steric effects also contribute to the stability of the predominant isomer. nih.govchemrxiv.org In the Z-isomer of this compound, potential steric strain between the substituents can influence the planarity of the molecule and, consequently, the strength of the intramolecular hydrogen bond. However, the stability gained from the RAHB generally outweighs these steric repulsions. The interplay between steric and electronic effects is a key factor in determining the most stable configuration. nih.gov

The following table summarizes the expected influence of substituents on the tautomeric equilibrium in a generic β-enaminone system.

| Substituent at C2 | Substituent at C3 | Effect on Enaminone Tautomer Stability | Predominant Isomer |

| Electron-withdrawing | Electron-donating | Increased | Z-isomer |

| Electron-donating | Electron-withdrawing | Decreased | Dependent on other factors |

| Bulky group | Small group | May decrease planarity | Z-isomer (if H-bonding is maintained) |

| Small group | Bulky group | May favor E-isomer to reduce steric strain | Dependent on conditions |

Relationship between Molecular Structure and Spectroscopic Signatures

The spectroscopic characteristics of this compound are directly linked to its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands that confirm the enaminone structure. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration, with the broadening attributed to the intramolecular hydrogen bonding. researchgate.netnih.gov The C=O stretching vibration is typically observed at a lower frequency than in simple ketones (around 1600-1650 cm⁻¹) due to conjugation and hydrogen bonding. The C=C stretching vibration of the enamine system would appear in the 1550-1600 cm⁻¹ region. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton of the amino group (N-H) is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm) due to the strong intramolecular hydrogen bond. The vinyl proton (if present) would also show a characteristic chemical shift. The protons of the phenyl and methyl groups would resonate in their expected regions.

¹³C NMR: The carbonyl carbon (C=O) signal would be shifted upfield compared to saturated ketones, appearing around δ 180-190 ppm. The olefinic carbons (C2 and C3) would have distinct chemical shifts influenced by the chloro and amino substituents, respectively.

The following table provides hypothetical but representative spectroscopic data for this compound based on data from similar compounds. researchgate.netresearchgate.netnih.gov

| Spectroscopic Technique | Key Signature | Expected Range/Value | Structural Interpretation |

| IR | ν(N-H) | 3200-3400 cm⁻¹ (broad) | Intramolecular H-bonded amino group |

| IR | ν(C=O) | ~1610 cm⁻¹ | Conjugated and H-bonded carbonyl group |

| IR | ν(C=C) | ~1580 cm⁻¹ | Enamine double bond |

| ¹H NMR | δ(N-H) | 10-12 ppm (broad s) | Proton involved in strong intramolecular H-bond |

| ¹³C NMR | δ(C=O) | 185 ppm | Carbonyl carbon in a conjugated system |

| ¹³C NMR | δ(C2) | ~110 ppm | Olefinic carbon bearing a chloro group |

| ¹³C NMR | δ(C3) | ~160 ppm | Olefinic carbon bearing an amino group |

Impact of Substitution Patterns on Delocalization and Electronic Properties (e.g., HOMO-LUMO Gaps)

The substitution pattern on the 1-phenylbut-2-en-1-one framework significantly impacts the electronic properties of the molecule, particularly the extent of electron delocalization and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on similar conjugated systems have shown that the introduction of both electron-donating and electron-withdrawing groups can effectively tune the electronic properties. sid.ir The delocalization of π-electrons across the molecule is enhanced by the push-pull nature of the amino and chloro/carbonyl groups.

The table below illustrates the expected qualitative effects of different substituents on the electronic properties of a generic β-enaminone system.

| Substituent Type | Position | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Electron-donating (e.g., -NH₂) | C3 | Increase | Slight Increase | Decrease |

| Electron-withdrawing (e.g., -Cl) | C2 | Decrease | Decrease | Can increase or decrease depending on magnitude |

| Electron-withdrawing (e.g., -NO₂) on Phenyl Ring | C1 | Decrease | Significant Decrease | Decrease |

| Electron-donating (e.g., -OCH₃) on Phenyl Ring | C1 | Increase | Slight Increase | Decrease |

These electronic modifications directly influence the molecule's reactivity, photophysical properties, and potential applications in various fields of chemistry.

Future Research Directions and Unresolved Challenges

Development of Novel and Atom-Economical Synthetic Pathways for Selective Functionalization

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. For enaminones like 3-Amino-2-chloro-1-phenylbut-2-en-1-one, future research will focus on creating novel, atom-economical synthetic pathways for their selective functionalization. Atom economy is a crucial concept in "green chemistry," emphasizing the conversion of the maximum amount of reactants into the final product. wpmucdn.com

Current methods often involve condensation reactions between β-dicarbonyl compounds and amines, which can sometimes require harsh conditions or produce significant waste. mdpi.comacgpubs.org Researchers are exploring catalyst-free approaches and the use of greener solvents like water to improve the environmental footprint of these syntheses. acgpubs.orgnih.gov For instance, a highly atom-economical method has been developed for the synthesis of α-chloroenaminones using dimethyl sulfoxide (B87167) (DMSO) as a green oxidant and solvent. nih.gov Another approach involves mechanochemical grinding of solid reactants, which eliminates the need for solvents altogether. organic-chemistry.org

The direct C–H functionalization of the enaminone backbone represents a particularly promising avenue for atom-economical synthesis, as it avoids the need for pre-functionalized substrates. rsc.orgmagtech.com.cn Transition-metal-catalyzed C–H activation and annulation strategies are being explored to create complex molecular scaffolds from simple enaminone precursors. rsc.org

Table 1: Promising Atom-Economical Synthetic Strategies for Enaminone Functionalization

| Strategy | Description | Key Advantages |

|---|---|---|

| Catalyst-Free Reactions | Michael addition of anilines to β-chloroenones followed by in situ C-H functionalization without a catalyst. nih.gov | High atom economy, use of green oxidants (e.g., DMSO), excellent Z-selectivity. nih.gov |

| Mechanochemistry | Grinding solid 1,3-dicarbonyl compounds with amines or ammonium (B1175870) salts in the presence of KHSO4 and SiO2. organic-chemistry.org | Solvent-free, simple manipulation, mild conditions. organic-chemistry.org |

| C-H Functionalization | Direct functionalization of C-H bonds on the enaminone scaffold, often catalyzed by transition metals. rsc.org | Avoids pre-functionalization, increases step economy, allows for diverse transformations. rsc.org |

| Multi-Component Reactions | One-pot reactions involving three or more starting materials to construct complex molecules efficiently. organic-chemistry.org | High efficiency, reduced waste from intermediate purification steps. |

Exploration of Unprecedented Chemical Transformations and Cascade Reactions

The unique electronic properties of this compound make it a candidate for discovering unprecedented chemical transformations. Its conjugated system allows it to act as both a nucleophile and an electrophile, opening doors to novel reactivity. beilstein-journals.org Future work will likely focus on leveraging this dual reactivity in cascade reactions, where multiple bonds are formed in a single synthetic operation.

Cascade reactions are highly desirable as they increase synthetic efficiency by reducing the number of separate purification steps, saving time, and minimizing solvent waste. Research into silver(I)-catalyzed heterocyclization/[3 + 2] cycloaddition of α-alkynylenones with β-enaminones has already demonstrated a tandem pathway to highly substituted cyclopenta[c]furans. acs.org The development of multi-enzymatic cascade systems, such as coupling a transaminase with a pyruvate (B1213749) decarboxylase for the synthesis of related compounds like 3-amino-1-phenylbutane, highlights the potential of biocatalysis in this area. mdpi.com

Further exploration could involve using the enaminone as a dienophile or diene in cycloaddition reactions, or as a substrate in novel transition-metal-catalyzed cross-coupling reactions. The presence of the chloro-substituent at the α-position provides a handle for functionalization that is not present in simpler enaminones, potentially enabling unique transformations. rsc.org

Table 2: Potential Areas for Unprecedented Transformations

| Reaction Type | Potential Application with this compound |

|---|---|

| Cascade Reactions | Design of one-pot syntheses for complex heterocyclic systems like benzodiazepines, quinolines, and pyridines. nih.govnih.gov |

| [3+n] Cycloadditions | Use as a 1,3-dipole precursor or partner in cycloaddition reactions to generate novel fused ring systems. acs.org |

| C-H Annulation | Intramolecular or intermolecular C-H activation and subsequent ring-closing to form polycyclic aromatic scaffolds. rsc.org |

| Asymmetric Transformations | Development of enantioselective reactions using chiral catalysts to produce optically active enaminone derivatives. nih.gov |

Advanced Computational Modeling for Rational Design and Reaction Prediction

As the complexity of desired molecules increases, trial-and-error approaches in the lab become less efficient. Advanced computational modeling is a powerful tool for the rational design of experiments and the prediction of reaction outcomes. For enaminones, computational techniques can provide deep insights into their electronic structure, reactivity, and the mechanisms of their transformations. researchgate.net

Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to study the geometry, frontier molecular orbitals, and electrostatic potential maps of enaminone derivatives. researchgate.net This information is crucial for understanding their nucleophilic and electrophilic sites and predicting how they will interact with other reagents. Computational studies can help elucidate reaction mechanisms, identify key transition states, and calculate activation energies, thereby guiding the choice of catalysts and reaction conditions to favor a desired product.

Furthermore, structure-guided semi-rational design can be applied to engineer enzymes for specific transformations, such as the stereoselective synthesis of chiral amines from enaminone precursors. nih.gov By modeling the interaction between a substrate and an enzyme's active site, researchers can identify key amino acid residues to mutate in order to enhance catalytic efficiency or even reverse stereoselectivity. nih.gov

Table 3: Computational Approaches for Enaminone Research

| Computational Method | Application in Enaminone Chemistry |

|---|---|

| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties, and prediction of reactivity. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Analysis of electronic transitions and optical properties. researchgate.net |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility of enaminones and their interactions with solvents or catalysts. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions involving enaminone substrates to guide rational protein engineering. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.gov The integration of flow chemistry with automated synthesis platforms is a key future direction for the production and derivatization of this compound.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This precise control is particularly beneficial for highly exothermic or fast reactions, improving safety and product selectivity. amt.uk For enaminone synthesis, flow chemistry has been successfully applied to the hydrogenation of bio-based cyclopentenones to yield α-enaminones, demonstrating enhanced sustainability through catalyst reuse and milder reaction conditions. rsc.orgrsc.org

Automated systems can rapidly screen a wide range of reaction conditions or building blocks, accelerating the discovery of new derivatives and optimal synthetic protocols. Coupling flow reactors with real-time analytical techniques allows for rapid optimization and data collection, streamlining the development process for novel enaminone-based compounds. nih.gov

Table 4: Advantages of Flow Chemistry for Enaminone Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes and superior heat transfer minimize risks associated with exothermic reactions or hazardous reagents. nih.govamt.uk |

| Improved Control & Reproducibility | Precise control over temperature, pressure, and residence time leads to higher yields and selectivity. nih.gov |

| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding the challenges of scaling up batch reactors. rsc.org |

| Sustainability | Enables easier reuse of heterogeneous catalysts and can reduce solvent waste. rsc.orgrsc.org |

| Automation & High-Throughput Screening | Integration with automated platforms allows for rapid optimization and library synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.